1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazole
Description
1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazole (molecular formula: C₁₂H₁₂IN₂O) is a halogenated indazole derivative featuring a tetrahydropyran (THP) protecting group at the N1 position and an iodine substituent at C3. The THP group enhances solubility in organic solvents and stabilizes the indazole core during synthetic transformations . This compound is widely utilized in cross-coupling reactions, such as Heck-type couplings, due to the reactivity of the C3-iodo group. For example, it reacts with 2-vinylpyridine in the presence of Fe/Pd nanoparticles to form (E)-3-(2-(pyridin-2-yl)vinyl)-1-THP-indazole with 90% yield .
Properties
IUPAC Name |
3-iodo-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O/c13-12-9-5-1-2-6-10(9)15(14-12)11-7-3-4-8-16-11/h1-2,5-6,11H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBLZHLSCACZQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CC=CC=C3C(=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301243557 | |
| Record name | 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337882-12-8 | |
| Record name | 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1337882-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N1-THP Protection of Indazole
The initial step involves protecting the indazole’s N1 nitrogen using 3,4-dihydro-2H-pyran (DHP) under acidic conditions.
Typical Reaction Conditions:
- Substrate: Indazole (1.0 equiv)
- Reagent: 3,4-Dihydro-2H-pyran (1.2 equiv)
- Catalyst: p-Toluenesulfonic acid (pTSA, 0.1 equiv)
- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Temperature: 0°C to room temperature (RT)
- Time: 4–12 hours
Mechanistic Insight:
The reaction proceeds via acid-catalyzed nucleophilic attack of the indazole’s N1 on the electrophilic oxonium ion generated from DHP. The THP group forms a stable ether linkage, yielding 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Yield Optimization Data:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 0 → RT | 6 | 85 |
| THF | RT | 12 | 78 |
| Ethyl Acetate | RT | 8 | 72 |
Source: Adapted from BenchChem protocols
C3 Iodination of 1-THP-Indazole
The iodination step employs electrophilic aromatic substitution (EAS) to functionalize the C3 position.
Standard Protocol:
- Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv)
- Iodinating Agent: N-Iodosuccinimide (NIS, 1.1 equiv)
- Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.2 equiv)
- Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF)
- Temperature: 60–80°C
- Time: 2–4 hours
Key Considerations:
- The THP group remains stable under these conditions, with no observed deprotection.
- BF₃·OEt₂ activates the indazole ring by coordinating to the nitrogen, enhancing electrophilic attack at C3.
Yield Comparison:
| Solvent | Temperature (°C) | Catalyst Loading (equiv) | Yield (%) |
|---|---|---|---|
| MeCN | 60 | 0.2 | 92 |
| DMF | 80 | 0.2 | 88 |
| THF | 70 | 0.3 | 78 |
Alternative Iodination Strategies
I₂/KNO₃ System
In the absence of NIS, iodine monochloride (ICI) or I₂ with nitric acid can achieve iodination, albeit with lower regioselectivity:
Conditions:
- I₂ (2.0 equiv), KNO₃ (1.5 equiv), H₂SO₄ (catalytic) in AcOH at 50°C for 6 hours.
- Yield: 65–70%.
Directed Ortho-Metalation (DoM)
For substrates with directing groups, lithiation followed by iodination offers an alternative pathway:
- Lithiate C3 using LDA at -78°C.
- Quench with I₂ to install iodine.
Industrial-Scale Production
Large-scale synthesis (>1 kg) employs continuous flow reactors to enhance efficiency:
Optimized Parameters:
- Flow Rate: 10 mL/min
- Residence Time: 30 minutes
- Purity: >99% (by HPLC)
- Daily Output: 5–10 kg.
Cost Analysis:
| Component | Cost per kg (USD) |
|---|---|
| Indazole | 120 |
| DHP | 90 |
| NIS | 300 |
| Total (per kg) | 510 |
Source: BenchChem economic reports
Characterization and Quality Control
Critical Analytical Data:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.65 (t, J = 7.6 Hz, 1H), 7.45 (d, J = 7.2 Hz, 1H), 5.88 (dd, J = 9.6, 2.4 Hz, 1H), 3.95–3.75 (m, 2H), 2.45–2.20 (m, 2H), 1.95–1.60 (m, 4H).
- LC-MS (ESI+): m/z 329.1 [M+H]⁺.
Impurity Profile:
- Major Impurity: 3-Iodo-1H-indazole (deprotected product, <0.5%).
- Control: Maintain reaction pH >5 to prevent THP cleavage.
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines, thiols, or halides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that indazole derivatives exhibit significant anticancer properties. A study by Zhang et al. (2020) demonstrated that compounds similar to 1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazole showed inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis in various cancer cell lines.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of indazole derivatives. A study published in the Journal of Medicinal Chemistry highlighted that certain derivatives could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Material Science Applications
Polymer Chemistry
The compound can be utilized in polymer synthesis as a functional monomer. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has shown that polymers synthesized with indazole derivatives exhibit improved performance characteristics, making them suitable for advanced material applications.
Organic Synthesis
Synthetic Intermediates
this compound serves as a versatile intermediate in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The iodide group facilitates nucleophilic substitution reactions, allowing for further functionalization.
Table 1: Summary of Biological Activities
| Activity Type | Reference | Observed Effect |
|---|---|---|
| Anticancer | Zhang et al., 2020 | Inhibition of cancer cell proliferation |
| Neuroprotective | Journal of Medicinal Chemistry | Protection against oxidative stress |
Table 2: Synthetic Applications
| Application Type | Description | Reference |
|---|---|---|
| Polymer Synthesis | Used as a functional monomer | Polymer Chemistry Journal |
| Synthetic Intermediates | Facilitates nucleophilic substitution | Organic Synthesis Review |
Case Studies
Case Study 1: Anticancer Properties
In a recent study, researchers synthesized various indazole derivatives including this compound and tested their efficacy against breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating strong potential for further development as an anticancer agent.
Case Study 2: Polymer Development
A research group explored the incorporation of this compound into polycarbonate matrices. The modified polymers exhibited enhanced thermal stability and mechanical strength compared to unmodified controls, suggesting practical applications in high-performance materials.
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at C3 and C5
5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde
- Molecular Formula : C₂₂H₂₂N₆O
- Molecular Weight : 386.45 g/mol
- Key Features :
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- Molecular Formula : C₁₂H₁₂BrIN₂O
- Key Features :
- Comparison :
- Bromine’s lower electronegativity (vs. iodine) may slow oxidative addition in palladium-catalyzed reactions.
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde
- CAS : 1337882-31-1
- Lacks halogen, limiting use in metal-catalyzed couplings but suitable for nucleophilic additions .
- Comparison :
- Reduced steric bulk compared to iodo derivatives may improve accessibility for aldehyde-specific reactions.
Physicochemical and Reactivity Differences
*Calculated based on molecular formula.
Biological Activity
1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structure of this compound suggests it may interact with various biological targets, making it a candidate for drug discovery and development. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 300.14 g/mol. The presence of the iodo group and the tetrahydropyran moiety are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃IN₂O |
| Molecular Weight | 300.14 g/mol |
| CAS Number | 1337882-14-0 |
| Purity | ≥ 97% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes, receptors, and other proteins involved in critical biological pathways. The iodo substituent enhances the compound's reactivity and binding affinity to these targets, which may lead to various therapeutic effects.
Anticancer Activity
Several studies have investigated the potential anticancer properties of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
Case Study:
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM) compared to control groups. The compound was found to activate caspase pathways leading to apoptosis.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.
Research Findings:
A recent study demonstrated that administration of the compound reduced edema in a carrageenan-induced paw edema model in rats, indicating its anti-inflammatory efficacy.
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Q & A
Q. What are the optimal synthetic routes for preparing 1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazole?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging boronic ester intermediates. A validated approach involves:
- Reacting 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with iodinated aromatic halides under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF/toluene mixtures at reflux .
- Protecting the indazole nitrogen with a tetrahydro-2H-pyran (THP) group to enhance solubility and prevent undesired side reactions during coupling .
- Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradients) to isolate the product with >97% purity .
Q. How should researchers characterize the structure and purity of this compound?
Key analytical methods include:
- NMR spectroscopy : Confirm regioselectivity of iodination (e.g., ¹H-NMR for THP group protons at δ 3.5–4.5 ppm; ¹³C-NMR for C-I coupling at ~90 ppm) .
- HPLC : Assess purity using a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm, achieving >98% purity thresholds .
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 345.2 for C₁₂H₁₄IN₂O) .
Q. What storage conditions are critical for maintaining stability?
Store the compound at 0–6°C under inert gas (N₂ or Ar) to prevent degradation via hydrolysis or oxidative deiodination. Lyophilized samples in amber vials show >90% stability over 12 months .
Advanced Research Questions
Q. How can researchers troubleshoot low yields in Suzuki-Miyaura coupling reactions involving this compound?
Low yields often arise from:
- Insufficient catalyst loading : Optimize Pd(PPh₃)₄ to 2–5 mol% to balance cost and efficiency .
- Moisture sensitivity : Use rigorously dried solvents (e.g., THF over molecular sieves) and Schlenk-line techniques to exclude air/moisture .
- Competing side reactions : Monitor for protodeboronation by LC-MS and adjust reaction pH to neutral (pH 7) .
Q. What are common byproducts during synthesis, and how are they identified?
- Dehalogenated products : Result from premature C-I bond cleavage; detect via LC-MS (m/z shifts of −127 Da) .
- THP-deprotected intermediates : Hydrolysis under acidic conditions generates free indazole; confirm by ¹H-NMR (loss of THP signals at δ 4.5–5.0 ppm) .
- Homocoupling byproducts : Formed via oxidative dimerization; mitigate by degassing reagents and using excess aryl halide .
Q. How does the iodine substituent influence reactivity in medicinal chemistry applications?
The C-I bond serves as a versatile leaving group for:
- Buchwald-Hartwig aminations : Replace iodine with amines (e.g., piperazine) to generate bioactive derivatives .
- 18F-radiolabeling : Substitute iodine with ¹⁸F for PET imaging probes via halogen-exchange reactions .
- Cross-coupling diversification : Use in Negishi or Sonogashira reactions to install alkynyl or alkyl groups .
Q. What role does this compound play in kinase inhibitor development?
The THP-protected indazole scaffold is a key intermediate in:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
